molecular formula C21H14O7 B1330934 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione CAS No. 20982-41-6

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione

Cat. No. B1330934
CAS RN: 20982-41-6
M. Wt: 378.3 g/mol
InChI Key: HKHNHEFBYGYLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione is a chemical compound with the molecular formula C21H14O7 . It has a molecular weight of 378.3 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione consists of 21 carbon atoms, 14 hydrogen atoms, and 7 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione are not detailed in the available sources, it’s known that anthracyclines, a class of compounds to which this molecule belongs, can intercalate between the nucleotides of DNA and RNA, interfering with the replication of these nucleic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione include a molecular weight of 378.3 g/mol . Unfortunately, the available sources do not provide more detailed information on its physical and chemical properties.

Scientific Research Applications

Cytotoxic Properties

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione, a derivative found in certain strains of Micromonospora, exhibits cytotoxicity against cancer cell lines. This was evidenced in a study where similar compounds showed cytotoxicity against the HCT-8 human colon adenocarcinoma cell line (Sousa et al., 2012).

Indicator for Acid-Base Titration

A derivative of this compound, synthesized through an environmentally friendly process, has been studied for its potential as an acid-base titration indicator. The compound exhibits a color change in solution under different pH conditions, making it useful for titrations involving strong acids and bases (Pyrko, 2021).

Structural Analyses and Synthesis

Studies focusing on the synthesis of related compounds have provided insights into their structural properties. For instance, the synthesis of indolo[1,2-b]isoquinolinediones and the study of their reduction have contributed to understanding the chemical structure and reactivity of similar compounds (Mérour et al., 1993).

Potential in Developing New Therapeutics

Research into similar compounds, such as the synthesis of 11,14-Diacetoxy-13-(acetoxymethyl)podocarpa-8,11,13-triene, has implications for developing new therapeutic agents. These studies reveal the potential of these compounds in medicinal chemistry and drug design (Matsumoto et al., 1982).

Biochemical Studies

The exploration of new perylenequinone derivatives from endophytic fungi showcases the biochemical potential of compounds like 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione. These studies contribute to understanding the biosynthesis and biological activities of these compounds (Chagas et al., 2016).

Mechanism of Action

Anthracyclines, such as 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione, are known to inhibit cancer cell proliferation by several mechanisms. It is well established that these antibiotics intercalate between the nucleotides of DNA and RNA and interfere with the replication of these nucleic acids .

properties

IUPAC Name

3-acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O7/c1-8(22)9-6-11-14(12(23)7-9)20(26)17-16(19(11)25)18(24)10-4-3-5-13(28-2)15(10)21(17)27/h3-7,23-24,27H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHNHEFBYGYLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=CC=C4OC)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348238
Record name 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione

CAS RN

20982-41-6
Record name 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.